1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol

Catalog No.
S12188833
CAS No.
M.F
C11H15BrO
M. Wt
243.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol

Product Name

1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol

IUPAC Name

1-(4-bromophenyl)-2,2-dimethylpropan-1-ol

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

InChI

InChI=1S/C11H15BrO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10,13H,1-3H3

InChI Key

IRBAZSFQRUTGBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)Br)O

1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by its unique structure, which includes a bromophenyl group attached to a tertiary alcohol. Its molecular formula is C11H15BrOC_{11}H_{15}BrO and it has a molar mass of approximately 243.14 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the presence of both a bromine atom and a hydroxyl group, which can significantly influence its reactivity and interactions with biological systems .

  • Dehydration: Under acidic conditions, this compound can lose water to form an alkene.
  • Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

The synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol typically involves several steps:

  • Bromination: The starting material, 2,2-dimethylpropan-1-ol, is brominated using bromine or a brominating agent to introduce the bromine atom at the para position of the phenyl ring.
  • Reduction: If starting from a ketone or aldehyde intermediate, reduction reactions (such as using lithium aluminum hydride) can convert these into the corresponding alcohol.
  • Purification: The product is purified through distillation or chromatography to obtain the desired compound in high purity .

1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol has potential applications in:

  • Pharmaceutical Development: It may serve as an intermediate in the synthesis of bioactive compounds.
  • Organic Synthesis: Its unique structure allows it to be used as a building block for more complex organic molecules.
  • Chemical Research: It can be used in studies focusing on reaction mechanisms involving tertiary alcohols and halogenated compounds .

Several compounds share structural similarities with 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol. Here are some notable comparisons:

Compound NameCAS NumberSimilarity IndexUnique Features
1-(3-Bromophenyl)-2-methylpropan-1-one2415-93-20.95Contains a methyl group instead of dimethyl groups
(4-Bromophenyl)(cyclopropyl)methanone6952-89-20.93Cyclopropyl group adds rigidity to the structure
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one174702-59-10.89Dihydroindene structure offers different reactivity
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one67159-85-70.89Similar bicyclic structure with different substituents
6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one98453-60-20.89Naphthalene derivative introduces aromaticity variation

These compounds showcase variations in their substituents and structural frameworks while retaining some functional similarities to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol .

The synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol through Grignard reaction methodologies represents a fundamental approach in organometallic chemistry [9]. The formation of Grignard reagents occurs through the reaction of alkyl halides with magnesium metal in anhydrous ethereal solvents, creating highly reactive organomagnesium compounds that function as both strong nucleophiles and bases [10]. Phenylmagnesium bromide, prepared from bromobenzene and magnesium turnings, serves as a crucial intermediate in the synthetic pathway [26].

The Grignard reagent formation requires scrupulously dry conditions, as water and alcohols react with the organometallic species to produce benzene through protonation [9] [10]. The reaction proceeds through electron transfer from magnesium metal to the organic halide, generating a carbanion that is stabilized by coordination with ethereal solvents [11]. Tetrahydrofuran and diethyl ether serve as essential coordinating solvents, with the ether molecules directly participating in the stabilization of the magnesium center [25].

The nucleophilic addition of Grignard reagents to carbonyl compounds follows a well-established mechanism involving attack at the electrophilic carbonyl carbon [33]. For the synthesis of tertiary alcohols like 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol, ketones serve as the appropriate carbonyl substrates, as aldehydes would yield secondary alcohols and formaldehyde would produce primary alcohols [33]. The reaction mechanism involves the formation of a magnesium alkoxide intermediate, which upon acidic workup yields the desired tertiary alcohol [10] [11].

Recent advances in Grignard methodology have demonstrated enhanced selectivity through careful control of reaction conditions [23] [24]. Copper-catalyzed enantioselective additions of Grignard reagents have shown remarkable success in producing chiral alcohols with high enantiomeric ratios [24]. The development of chiral ferrocenyl diphosphine ligands has enabled asymmetric transformations with enantiomeric ratios up to 88:12 [24].

Temperature control plays a critical role in optimizing Grignard reactions [25]. Lower temperatures, typically around minus fifty degrees Celsius, can significantly improve enantioselectivity by slowing uncatalyzed background reactions [23]. The use of dichloromethane as a solvent at reduced temperatures has proven effective in maintaining high selectivity while preserving reaction efficiency [23].

Neopentyl Group Functionalization Strategies

The neopentyl structural motif in 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol presents unique synthetic challenges due to the steric hindrance imposed by the quaternary carbon center [12]. Neopentyl alcohol derivatives can be prepared through multiple synthetic routes, with the most direct approach involving the reduction of trimethylacetic acid derivatives using lithium aluminum hydride [12]. The first described synthesis of neopentyl alcohol was accomplished by L. Tissier in 1891 through reduction of trimethylacetic acid and trimethylacetyl chloride with sodium amalgam [12].

Alternative preparation methods include the hydroperoxide route from diisobutylene, which provides access to the neopentyl framework through oxidative processes [12]. The conversion of neopentyl alcohols to corresponding halides requires specialized conditions due to the resistance of tertiary alcohols to conventional substitution reactions [15]. The treatment with triphenylphosphite and methyl iodide represents an effective method for introducing halide functionality while preserving the neopentyl structure [12].

Modern synthetic approaches to neopentyl-containing compounds utilize crossed aldol condensation reactions between isobutyraldehyde and formaldehyde [37]. This methodology produces hydroxypivaldehyde as an intermediate, which can be subsequently converted to neopentyl glycol derivatives through either Cannizzaro reactions or hydrogenation processes [37]. The industrial significance of these transformations has driven extensive research into catalyst optimization and process improvement [37].

The functionalization of neopentyl systems requires careful consideration of reaction mechanisms to avoid rearrangement processes [15]. The inherent stability of the quaternary carbon center makes these compounds particularly valuable as synthetic intermediates, as they resist elimination and rearrangement reactions that commonly plague other tertiary systems [15].

Purification of neopentyl derivatives often involves specialized techniques due to their unique physical properties [37]. Azeotropic distillation and selective extraction methods have proven effective for isolating these compounds from complex reaction mixtures [37]. The development of divided-wall distillation columns has enabled the production of neopentyl glycol with purities exceeding 99.5 percent [37].

Bromoaryl Substitution Reaction Mechanisms

Bromoaryl substitution reactions in the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol proceed through distinct mechanistic pathways depending on the reaction conditions and nucleophile employed [13]. Nucleophilic aromatic substitution represents the primary mechanism for introducing functionality onto brominated phenyl rings [13]. The electron-withdrawing nature of the bromine substituent activates the aromatic ring toward nucleophilic attack, particularly when additional electron-withdrawing groups are present [13].

The addition-elimination mechanism dominates nucleophilic aromatic substitution reactions involving bromophenyl compounds [13]. This process involves initial nucleophilic attack at the carbon bearing the bromine substituent, followed by elimination of bromide ion to restore aromaticity [13]. The formation of a Meisenheimer complex intermediate stabilizes the negative charge through delocalization across the aromatic system [13].

Metal-catalyzed cross-coupling reactions provide alternative pathways for bromoaryl functionalization [20]. Iron-catalyzed coupling reactions with organomagnesium reagents proceed through oxidative addition of the carbon-bromine bond to low-valent iron species, followed by transmetalation and reductive elimination [20]. This methodology offers advantages in terms of cost and environmental impact compared to traditional palladium-catalyzed processes [20].

The Suzuki-Miyaura cross-coupling reaction represents another important approach for bromoaryl functionalization . This palladium-catalyzed process involves the coupling of aryl bromides with organoborane compounds to form new carbon-carbon bonds . The reaction tolerates a wide range of functional groups and proceeds under relatively mild conditions .

Recent developments in bromoaryl substitution include the use of photoredox catalysis and single-electron transfer mechanisms [8]. These approaches enable the formation of carbon-heteroatom bonds under mild conditions without the need for harsh bases or elevated temperatures [8]. The development of halogenation reactions employing methyl Grignard reagents has expanded the scope of bromoaryl transformations [8].

Purification and Isolation Techniques

The purification of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol requires specialized techniques tailored to tertiary alcohol systems [16] [17]. Column chromatography using silica gel represents the most common approach for initial purification, with hexane-ethyl acetate solvent systems providing optimal separation [17] [21]. The typical elution conditions involve hexane-ethyl acetate ratios ranging from 80:20 to 1:20, depending on the polarity of impurities present [17] [21].

High-performance liquid chromatography provides analytical and preparative capabilities for bromophenyl alcohol derivatives [16]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modifiers enables efficient separation and analysis [16]. For mass spectrometry-compatible applications, formic acid can replace phosphoric acid as the mobile phase modifier [16].

Crystallization techniques offer alternative purification methods for compounds that form stable crystalline structures [32]. Recrystallization from organic solvents such as benzene-ethyl acetate mixtures can provide high-purity products when appropriate solvent systems are identified [32]. The selection of crystallization solvents requires consideration of solubility profiles and thermal stability of the target compound [32].

Distillation methods present challenges for tertiary alcohols due to potential decomposition at elevated temperatures [22]. Vacuum distillation under reduced pressure enables purification at lower temperatures, minimizing thermal degradation [22]. The use of efficient fractionating columns with multiple theoretical plates improves separation efficiency for closely related compounds [22].

Advanced purification techniques include preparative thin-layer chromatography and flash chromatography for small-scale applications [34]. These methods provide rapid purification with minimal solvent consumption and can be optimized for specific separation challenges [34]. The development of automated purification systems has streamlined the isolation process for synthetic intermediates [34].

Extraction methods play a crucial role in initial product isolation from reaction mixtures [21] [34]. Standard acid-base extraction procedures enable the separation of alcohols from acidic and basic impurities [21]. The use of specialized extraction solvents such as methyl tert-butyl ether provides improved selectivity and reduced emulsion formation [21].

Yield Optimization Through Catalytic Enhancements

Catalytic enhancement strategies for optimizing yields in the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol focus on improving reaction efficiency and selectivity [19] [20]. The concentration of catalysts significantly impacts reaction rates by providing additional active sites for substrate interaction [19]. Optimal catalyst concentrations exist beyond which further increases yield diminishing returns or adverse effects due to catalyst aggregation [19].

Iron-catalyzed cross-coupling reactions offer cost-effective alternatives to traditional palladium-based systems [20]. The use of iron acetate in combination with N-heterocyclic carbene ligands provides efficient coupling of organomagnesium reagents with aryl halides [20]. Catalyst loadings as low as five mol percent enable high yields while maintaining excellent functional group tolerance [20].

The development of ligand systems has revolutionized catalytic efficiency in organometallic synthesis [23] [24]. Chiral ferrocenyl diphosphine ligands such as Taniaphos enable enantioselective transformations with exceptional selectivity [23]. The use of electron-deficient phosphine ligands in palladium-catalyzed reactions enhances reactivity toward challenging substrates [40].

Solvent effects play crucial roles in catalyst performance and yield optimization [19] [25]. The selection of appropriate solvents influences catalyst solubility, substrate coordination, and reaction kinetics [25]. N-methyl-2-pyrrolidinone serves as an effective cosolvent in iron-catalyzed cross-coupling reactions, improving yields and reducing side reactions [20].

Temperature optimization represents a critical parameter in catalytic processes [18] [25]. Lower reaction temperatures often improve selectivity by suppressing competing pathways, while higher temperatures may be necessary for catalyst activation [18]. The balance between reaction rate and selectivity requires careful optimization for each specific transformation [18].

The implementation of continuous flow processes enables improved catalyst utilization and process control [37]. These systems provide consistent reaction conditions and facilitate catalyst recycling, leading to improved overall yields and reduced waste generation [37]. The development of heterogeneous catalysts that can be easily separated and reused represents an important advancement in sustainable synthesis [37].

Catalyst SystemYield (%)Reaction TimeTemperature (°C)Reference
Iron acetate/NHC78-9212-24 hours23 [20]
Palladium/DPPF71-996-12 hours60 [23]
Copper/Taniaphos75-8524-48 hours-50 [24]
Nickel/TMEDA65-853-6 hours80-120 [20]

The solubility characteristics of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol in organic solvents are fundamentally governed by the compound's dual nature, combining hydrophilic and hydrophobic structural elements. Tertiary alcohols, as a class, demonstrate distinctive solubility patterns that differ significantly from their primary and secondary counterparts due to increased steric hindrance around the hydroxyl group and the presence of three alkyl substituents [2] [3]. The compound's LogP value of 3.5286 indicates moderate lipophilicity, suggesting favorable solubility in organic media while maintaining some degree of polarity [1].

In polar protic solvents such as ethanol and methanol, 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol exhibits enhanced solubility due to hydrogen bonding interactions between the hydroxyl group of the compound and the solvent molecules [2] [3]. The tertiary alcohol functionality can both donate and accept hydrogen bonds, although the steric bulk of the 2,2-dimethyl substituents may reduce the accessibility of the hydroxyl group compared to less substituted alcohols [4]. Research on similar tertiary alcohols demonstrates that solubility in alcoholic solvents generally increases with temperature, following typical endothermic dissolution patterns [2].

The behavior in polar aprotic solvents presents a complex interplay between dipole-dipole interactions and the compound's structural features. Solvents such as acetone and dimethyl sulfoxide can accommodate the compound through dipolar interactions with both the hydroxyl group and the electronegative bromine substituent [5]. The para-bromophenyl group contributes to solubility in these media through dipole interactions, while the aromatic π-system can engage in weak π-π interactions with aromatic solvents [6].

Solvent CategoryExpected SolubilityInteraction MechanismTemperature Dependence
Polar ProticGood to ExcellentHydrogen bonding with -OH group [2]Positive correlation [2]
Polar AproticModerate to GoodDipole interactions with Br and -OH [5]Moderate positive [5]
Aromatic SolventsGoodπ-π interactions and dipole effects [6]Positive correlation [6]
Aliphatic HydrocarbonsPoor to LimitedWeak van der Waals forces [4]Slight positive [4]

Non-polar solvents such as hexane and cyclohexane present limited solubility options for this compound due to the polar nature of both the hydroxyl group and the carbon-bromine bond [4]. However, the presence of the aromatic ring system and the branched alkyl structure provide some degree of compatibility with non-polar media through van der Waals interactions and hydrophobic effects [2]. The solubility in such systems is typically enhanced at elevated temperatures and may show interesting behavior at the interface between polar and non-polar phases.

Chlorinated solvents such as dichloromethane and chloroform offer excellent solubility characteristics for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol due to their ability to interact with both polar and non-polar portions of the molecule [7]. The halogenated nature of these solvents provides compatibility with the bromine substituent, while their moderate polarity accommodates the hydroxyl functionality [6]. This solvent class is particularly useful for synthetic applications and purification procedures involving this compound.

Thermal Stability and Decomposition Pathways

The thermal stability of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol is primarily determined by the inherent characteristics of tertiary alcohols and the influence of the brominated aromatic substituent. Tertiary alcohols are generally less thermally stable than their primary and secondary counterparts due to the ease of elimination reactions that can occur through E1 mechanisms [8] [9]. The presence of three alkyl groups attached to the carbon bearing the hydroxyl group creates a favorable environment for carbocation formation, which serves as the rate-determining step in thermal decomposition processes [10].

The primary decomposition pathway for tertiary alcohols involves the elimination of water to form alkenes through an E1 mechanism [8] [9]. In the case of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol, thermal degradation would initially involve the formation of a tertiary carbocation intermediate following the departure of the hydroxyl group as water [10]. The stability of this carbocation is enhanced by the electron-donating effects of the methyl groups and potential resonance stabilization from the aromatic ring system [8].

Temperature Range (°C)Decomposition ProcessPrimary ProductsMechanism
150-200Initial dehydration [8]Alkene + H₂OE1 elimination [8]
200-300Aromatic degradation [11]Various fragmentsRadical processes [11]
300-400C-Br bond cleavage [6]Brominated fragmentsHomolytic cleavage [6]
>400Complete decomposition [11]Small moleculesMultiple pathways [11]

The aromatic bromide functionality introduces additional considerations for thermal stability. The carbon-bromine bond in aromatic systems is generally more stable than in aliphatic systems due to partial double-bond character arising from conjugation with the aromatic π-system [6] [7]. However, at elevated temperatures, homolytic cleavage of the C-Br bond becomes thermodynamically favorable, leading to the formation of bromine radicals and the corresponding aromatic radical [6].

Research on similar brominated aromatic compounds indicates that thermal decomposition often follows complex pathways involving both elimination and radical processes [6] [7]. The decomposition kinetics are influenced by several factors including the presence of oxygen, the specific heating rate, and the physical state of the compound during heating [12]. In oxidative environments, additional pathways involving the formation of brominated phenols and quinones may become significant [11].

The thermal stability is further influenced by the steric effects of the 2,2-dimethyl substituents, which can inhibit certain decomposition pathways while potentially facilitating others [10]. The bulky nature of these groups may protect the molecule from certain thermal degradation processes while simultaneously creating strain that could lower the activation energy for specific bond-breaking events [8]. Comparative studies with similar tertiary alcohols suggest that decomposition typically begins at temperatures between 150-200°C under standard atmospheric conditions [8] [9].

Acid-Base Reactivity Profiles

The acid-base behavior of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol reflects the characteristic properties of tertiary alcohols modified by the electronic effects of the brominated aromatic substituent. Alcohols generally function as weak acids and bases according to Brønsted-Lowry theory, with the hydroxyl group capable of both donating and accepting protons depending on the reaction conditions [13] [14]. The compound's acid-base properties are significantly influenced by the steric environment around the hydroxyl group and the electronic characteristics of the aromatic ring system.

As a weak acid, 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol exhibits a pKa value estimated to be in the range of 16-18, typical for tertiary alcohols [14] [15]. This acidity is considerably lower than that of water (pKa 15.7) and simple primary alcohols, reflecting the electron-donating effects of the methyl substituents and the increased steric hindrance around the hydroxyl group [13] [15]. The para-bromine substituent on the aromatic ring provides a modest electron-withdrawing effect through inductive mechanisms, which slightly increases the acidity compared to the unsubstituted analog [13].

PropertyValue RangeComparative ReferenceElectronic Effect
pKa (acidic)16-18tert-Butanol: 18.0 [15]Br withdrawal effect [13]
pKa (conjugate acid)-2 to -1Typical alcohols: -2 [14]Aromatic stabilization [13]
NucleophilicityModerateReduced by sterics [4]Enhanced by Br [13]
Basicity (pKb)~16-17Water: 15.7 [15]Alkyl donation effect [13]

The basicity of the compound is primarily centered on the oxygen atom of the hydroxyl group, which possesses two lone pairs of electrons capable of coordinating with electrophilic species [13] [14]. The electron-donating effects of the three alkyl substituents (two methyls and one aromatic group) enhance the basicity compared to less substituted alcohols [13]. However, steric hindrance significantly reduces the accessibility of the oxygen lone pairs, resulting in decreased nucleophilicity and coordination ability compared to primary or secondary alcohols [4] [13].

In strongly acidic conditions, 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol readily undergoes protonation to form an oxonium ion (R₃COH₂⁺) with an estimated pKa of approximately -2 [14] [15]. This protonation significantly alters the reactivity profile of the compound, converting the poor leaving group (OH⁻) into an excellent leaving group (H₂O), facilitating nucleophilic substitution and elimination reactions [14]. The stability of the resulting tertiary carbocation intermediate makes this compound particularly susceptible to acid-catalyzed transformations.

The aromatic bromine substituent introduces additional complexity to the acid-base behavior through its electron-withdrawing inductive effect and potential participation in halogen bonding interactions [13] [6]. While the inductive effect is relatively weak at the para position, it provides a modest increase in the acidity of the hydroxyl group and influences the electronic distribution throughout the molecule [13]. The bromine atom can also serve as a halogen bond donor in appropriate chemical environments, adding another dimension to the compound's reactivity profile [6].

Under basic conditions, the compound can be deprotonated to form the corresponding tertiary alkoxide ion, although this process is thermodynamically unfavorable due to the weak acidity of tertiary alcohols [13] [14]. Strong bases such as sodium hydride or potassium tert-butoxide are typically required to achieve significant deprotonation [15]. The resulting alkoxide ion exhibits enhanced nucleophilicity but is destabilized by the electron-donating effects of the alkyl substituents and steric crowding [13].

Phase Transition Characteristics

The phase transition behavior of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol is governed by the interplay between intermolecular forces, molecular structure, and thermal energy. The compound's ability to exist in different phases depends on the balance between attractive forces such as hydrogen bonding, van der Waals interactions, and dipole-dipole forces, against the disruptive effects of thermal motion [16]. The presence of both polar (hydroxyl) and non-polar (aromatic and alkyl) regions within the molecule creates a complex intermolecular interaction profile that influences phase behavior.

The solid-state structure of the compound is likely stabilized by hydrogen bonding networks involving the hydroxyl groups of adjacent molecules [3] [16]. However, the steric bulk of the 2,2-dimethyl substituents and the para-bromophenyl group may limit the efficiency of hydrogen bonding compared to simpler alcohols, potentially resulting in a more open crystal structure with weaker intermolecular interactions [4] [3]. This structural arrangement typically leads to lower melting points compared to less sterically hindered analogs.

Phase TransitionExpected BehaviorDriving ForcesStructural Considerations
Solid → LiquidModerate temperatureH-bond disruption [3]Steric hindrance effects [4]
Liquid → GasHigh temperaturevan der Waals overcoming [16]Molecular weight factor [16]
Glass FormationPossible at low TRestricted rotation [17]Aromatic rigidity [17]
PolymorphismLikelyMultiple H-bond patterns [16]Conformational flexibility [16]

The liquid phase exhibits characteristics typical of associated liquids due to hydrogen bonding between hydroxyl groups [3]. However, the association is expected to be weaker than in primary or secondary alcohols due to steric hindrance around the hydroxyl group [4]. The viscosity of the liquid phase is influenced by both the molecular weight and the degree of intermolecular association, with the branched structure potentially reducing flow properties compared to linear analogs [2].

Vapor-liquid equilibrium behavior is dominated by the need to break hydrogen bonds and overcome van der Waals attractions [16]. The relatively high molecular weight (243.14 g/mol) and the presence of strong intermolecular forces suggest that the compound will have a relatively high boiling point, though specific experimental data is not available in the current literature [1]. The presence of the bromine atom adds to the molecular weight and provides additional van der Waals interactions that must be overcome during vaporization [6].

The compound may exhibit interesting glass-forming behavior at low temperatures due to the combination of aromatic rigidity and the branched alkyl structure [17]. The restricted rotational freedom around the tertiary carbon center, combined with the planar aromatic ring, can lead to frustration in crystallization processes and promote vitrification [17]. This behavior is particularly relevant for applications requiring amorphous materials or when rapid cooling from the melt is employed.

Phase transition enthalpies for similar compounds suggest that the enthalpy of fusion should be moderate, reflecting the balance between hydrogen bonding and steric effects [16]. The enthalpy of vaporization is expected to be relatively high due to the need to break hydrogen bonds and overcome significant van der Waals interactions [16]. The presence of the bromine substituent likely contributes additional stabilization energy that must be overcome during phase transitions [6].

Temperature-dependent phase behavior may reveal complex transitions, particularly if polymorphic forms exist [16]. The flexible nature of the alkyl substituents combined with the rigid aromatic ring creates opportunities for different conformational arrangements in the solid state [16]. These different arrangements could lead to distinct crystalline phases with different melting points and transition enthalpies [16].

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

242.03063 g/mol

Monoisotopic Mass

242.03063 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types